Surinabant
Overview
Description
Preparation Methods
The synthesis of Surinabant involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring.
Substitution reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the desired substituents, such as bromophenyl and dichlorophenyl groups.
Amidation: The final step involves the amidation of the substituted pyrazole with piperidine to form this compound.
Chemical Reactions Analysis
Surinabant undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: This compound can undergo substitution reactions, particularly on the aromatic rings, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
Surinabant exerts its effects by selectively antagonizing the cannabinoid receptor type 1 (CB1). This receptor is involved in various physiological processes, including appetite regulation, pain sensation, and mood. By blocking the CB1 receptor, this compound can reduce the effects of endogenous cannabinoids and exogenous substances like tetrahydrocannabinol (THC) . This antagonism leads to a decrease in appetite, making it useful as an anorectic drug, and helps in reducing nicotine cravings, aiding in smoking cessation .
Comparison with Similar Compounds
Surinabant is similar to other cannabinoid receptor antagonists, such as:
Rimonabant: Another CB1 receptor antagonist that was developed for weight loss but was withdrawn from the market due to severe side effects.
Ibipinabant: A CB1 receptor antagonist investigated for its potential in treating obesity and metabolic disorders.
Taranabant: Another CB1 receptor antagonist that showed promise in treating obesity but was discontinued due to adverse effects.
Otenabant: A CB1 receptor antagonist developed for obesity treatment but faced similar issues with side effects.
Properties
CAS No. |
288104-79-0 |
---|---|
Molecular Formula |
C23H23BrCl2N4O |
Molecular Weight |
522.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C23H23BrCl2N4O/c1-2-18-21(23(31)28-29-12-4-3-5-13-29)27-30(20-11-10-17(25)14-19(20)26)22(18)15-6-8-16(24)9-7-15/h6-11,14H,2-5,12-13H2,1H3,(H,28,31) |
InChI Key |
HMXDWDSNPRNUKI-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br |
Canonical SMILES |
CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br |
Appearance |
Solid powder |
Key on ui other cas no. |
288104-79-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide SR 147778 SR-147778 SR147778 surinabant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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